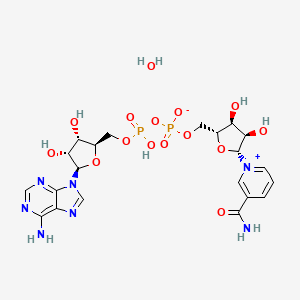

NAD+ Hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nicotinamide adenine dinucleotide hydrate is a coenzyme found in all living cells. It plays a crucial role in metabolism by facilitating redox reactions, which involve the transfer of electrons from one molecule to another. This compound exists in two forms: the oxidized form (nicotinamide adenine dinucleotide) and the reduced form (nicotinamide adenine dinucleotide hydrogen). Nicotinamide adenine dinucleotide hydrate is essential for energy production, DNA repair, and cellular signaling .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

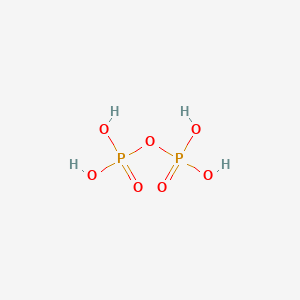

Nicotinamide adenine dinucleotide hydrate can be synthesized through various chemical routes. One common method involves the enzymatic conversion of nicotinamide riboside to nicotinamide mononucleotide, which is then converted to nicotinamide adenine dinucleotide through the action of nicotinamide mononucleotide adenylyltransferase . This process typically requires specific reaction conditions, including the presence of adenosine triphosphate and magnesium ions.

Industrial Production Methods

Industrial production of nicotinamide adenine dinucleotide hydrate often involves fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the enzymes required for the biosynthesis of nicotinamide adenine dinucleotide from simpler precursors such as tryptophan or aspartic acid . The fermentation process is followed by purification steps to isolate and concentrate the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Nicotinamide adenine dinucleotide hydrate undergoes several types of chemical reactions, including:

Oxidation-Reduction Reactions: It acts as an electron carrier, alternating between its oxidized (nicotinamide adenine dinucleotide) and reduced (nicotinamide adenine dinucleotide hydrogen) forms.

Hydrolysis: It can be hydrolyzed to produce nicotinamide and adenosine diphosphate ribose.

Common Reagents and Conditions

Common reagents used in reactions involving nicotinamide adenine dinucleotide hydrate include:

Major Products

The major products formed from reactions involving nicotinamide adenine dinucleotide hydrate include:

Nicotinamide adenine dinucleotide hydrogen: Formed during reduction reactions.

Nicotinamide: Produced during hydrolysis reactions.

Wissenschaftliche Forschungsanwendungen

Nicotinamide adenine dinucleotide hydrate has a wide range of scientific research applications, including:

Wirkmechanismus

Nicotinamide adenine dinucleotide hydrate exerts its effects through several mechanisms:

Redox Reactions: It acts as an electron carrier, facilitating the transfer of electrons in metabolic pathways.

Enzyme Activation: It serves as a substrate for enzymes such as sirtuins and poly (adenosine diphosphate-ribose) polymerases, which regulate cellular processes like DNA repair and gene expression.

Signaling Molecule: It functions as a signaling molecule in pathways involved in cellular stress responses and energy metabolism.

Vergleich Mit ähnlichen Verbindungen

Nicotinamide adenine dinucleotide hydrate is unique compared to other similar compounds due to its dual role as a redox coenzyme and a signaling molecule. Similar compounds include:

Nicotinamide adenine dinucleotide phosphate: Similar in structure but primarily involved in anabolic reactions.

Nicotinamide mononucleotide: A precursor in the biosynthesis of nicotinamide adenine dinucleotide.

Nicotinamide riboside: Another precursor that can be converted to nicotinamide adenine dinucleotide.

Nicotinamide adenine dinucleotide hydrate stands out due to its involvement in both energy production and regulatory processes, making it a vital compound in various biological systems.

Eigenschaften

IUPAC Name |

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N7O14P2.H2O/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(32)14(30)11(41-21)6-39-44(36,37)42-43(34,35)38-5-10-13(29)15(31)20(40-10)27-3-1-2-9(4-27)18(23)33;/h1-4,7-8,10-11,13-16,20-21,29-32H,5-6H2,(H5-,22,23,24,25,33,34,35,36,37);1H2/t10-,11-,13-,14-,15-,16-,20-,21-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDBMKCWNRCIFX-QYZPTAICSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29N7O15P2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]-2-phenylsulfanylcyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole;perchlorate](/img/structure/B7801615.png)

![oxovanadium(2+);8,21,34,47-tetratert-butyl-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17(26),18,20,22,24,27(55),28,30(39),31,33,35,37,40,42(53),43(52),44,46,48,50-heptacosaene](/img/structure/B7801664.png)